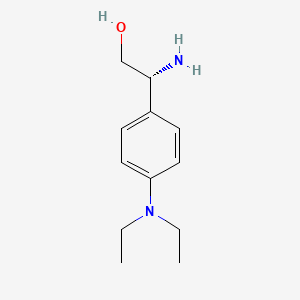
(r)-2-Amino-2-(4-(diethylamino)phenyl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-Amino-2-(4-(diethylamino)phenyl)ethan-1-ol is a chiral amino alcohol compound It is characterized by the presence of an amino group, a hydroxyl group, and a diethylamino-substituted phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(4-(diethylamino)phenyl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(diethylamino)benzaldehyde and a chiral amine.
Reductive Amination: The key step in the synthesis is the reductive amination of 4-(diethylamino)benzaldehyde with a chiral amine in the presence of a reducing agent like sodium cyanoborohydride.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired chiral amino alcohol.
Industrial Production Methods
In an industrial setting, the production of ®-2-Amino-2-(4-(diethylamino)phenyl)ethan-1-ol may involve:
Large-Scale Reductive Amination: Scaling up the reductive amination process using larger reactors and optimized reaction conditions.
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and yield.
Automated Purification: Implementing automated purification systems to streamline the isolation and purification of the final product.
化学反応の分析
Types of Reactions
®-2-Amino-2-(4-(diethylamino)phenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using catalysts like iron(III) chloride or aluminum chloride.
Major Products Formed
Oxidation: Formation of 2-(4-(diethylamino)phenyl)acetaldehyde or 2-(4-(diethylamino)phenyl)acetone.
Reduction: Formation of secondary or tertiary amines with varying degrees of substitution.
Substitution: Formation of halogenated or nitrated derivatives of the phenyl ring.
科学的研究の応用
®-2-Amino-2-(4-(diethylamino)phenyl)ethan-1-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as a chiral auxiliary or ligand in asymmetric synthesis and catalysis.
Biological Studies: It is employed in the study of enzyme mechanisms and protein-ligand interactions.
Industrial Applications: It is used in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of ®-2-Amino-2-(4-(diethylamino)phenyl)ethan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds and electrostatic interactions with active sites, leading to modulation of biological activity. The specific pathways and targets depend on the context of its application, such as inhibition of enzymes or activation of receptors.
類似化合物との比較
Similar Compounds
(s)-2-Amino-2-(4-(diethylamino)phenyl)ethan-1-ol: The enantiomer of the compound with similar chemical properties but different biological activity.
2-Amino-2-(4-(dimethylamino)phenyl)ethan-1-ol: A structurally similar compound with a dimethylamino group instead of a diethylamino group.
2-Amino-2-(4-(diethylamino)phenyl)propan-1-ol: A compound with an additional methyl group on the carbon chain.
Uniqueness
®-2-Amino-2-(4-(diethylamino)phenyl)ethan-1-ol is unique due to its chiral nature and the presence of both amino and hydroxyl functional groups. This combination allows for diverse chemical reactivity and potential for asymmetric synthesis. Its diethylamino-substituted phenyl ring also imparts distinct electronic properties, making it valuable in various applications.
特性
分子式 |
C12H20N2O |
|---|---|
分子量 |
208.30 g/mol |
IUPAC名 |
(2R)-2-amino-2-[4-(diethylamino)phenyl]ethanol |
InChI |
InChI=1S/C12H20N2O/c1-3-14(4-2)11-7-5-10(6-8-11)12(13)9-15/h5-8,12,15H,3-4,9,13H2,1-2H3/t12-/m0/s1 |
InChIキー |
IACKUZRDXAIBBW-LBPRGKRZSA-N |
異性体SMILES |
CCN(CC)C1=CC=C(C=C1)[C@H](CO)N |
正規SMILES |
CCN(CC)C1=CC=C(C=C1)C(CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


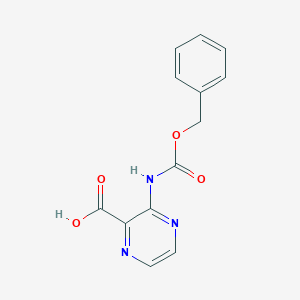

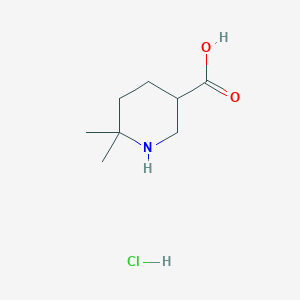

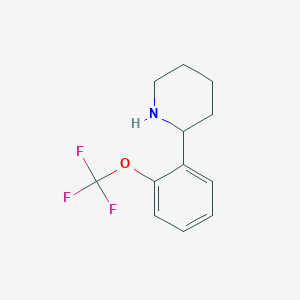
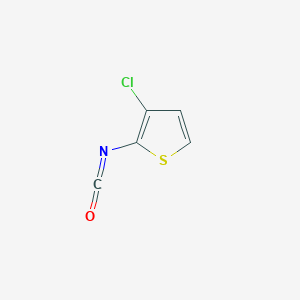

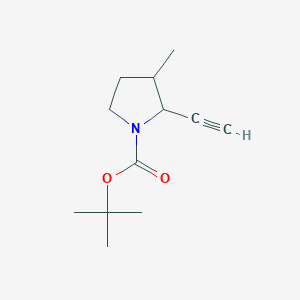
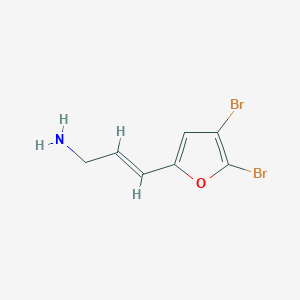
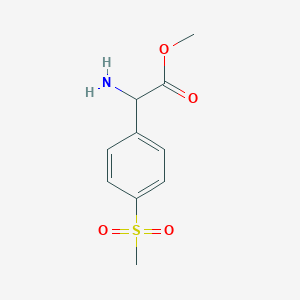

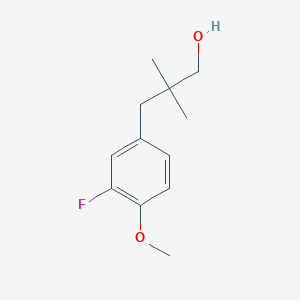
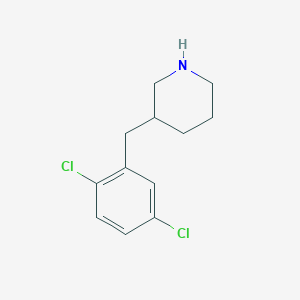
![1-[(3-Fluoro-5-methylphenyl)methyl]piperazine](/img/structure/B13610511.png)
